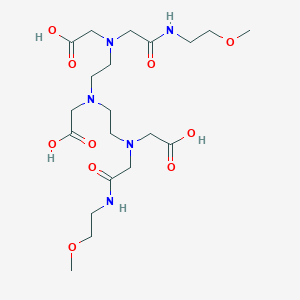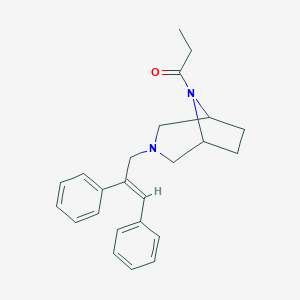![molecular formula C16H15Cl2NOS B162563 [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione CAS No. 301338-95-4](/img/structure/B162563.png)
[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Plant Resistance Protein Signaling
The compound has been shown to activate plant resistance protein signaling in roots . This could potentially be used to enhance the resistance of plants to various diseases and pests .
Regulation of Biotic Stresses
The compound has been identified as a molecule that negatively regulates ABA signaling by activating a plant immune signaling pathway . This could potentially be used to improve the resilience of plants to biotic stresses such as pests and diseases .
Chemical Genetic Analyses
The compound has been used in chemical genetic analyses to identify plant Resistance protein-like Toll/Interleukin1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein VICTR as required for DFPM-mediated root growth arrest . This could potentially be used to further our understanding of plant genetics and improve plant breeding techniques .
4. Research on Early Effector-Triggered Immunity Signaling Genes The compound has been shown to trigger signal transduction via early effector-triggered immunity signaling genes including EDS1 and PAD4 in Arabidopsis thaliana . This could potentially be used to enhance the immunity of plants .
Potential Use in Biochemical Research
The compound’s unique structure and properties could potentially make it useful in various areas of biochemical research . For example, it could be used to study the effects of different chemical structures on biological systems .
Potential Use in Drug Discovery
Given its unique chemical structure, the compound could potentially be used in drug discovery research . It could be used to study the effects of different chemical structures on biological systems, potentially leading to the discovery of new drugs .
Mecanismo De Acción
Target of Action
The primary target of [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione, also known as DFPM, is the TIR-NLR protein VICTR in Arabidopsis . VICTR is a plant Resistance protein-like Toll/Interleukin1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein . It plays a crucial role in the plant’s immune response and is required for DFPM-mediated root growth arrest .
Mode of Action
DFPM interacts with its target, VICTR, to activate effector-triggered immune signal transduction in Arabidopsis . This interaction leads to the inhibition of Abscisic Acid (ABA) responses, a key hormone involved in plant stress responses . The compound can control specific steps of various cellular responses .
Biochemical Pathways
DFPM affects the biochemical pathways related to ABA signaling and immune signal transduction . It triggers signal transduction via early effector-triggered immunity signaling genes, including EDS1 and PAD4 . The activation of these genes leads to changes in the plant’s immune response and the inhibition of ABA signaling .
Pharmacokinetics
It’s known that dfpm can rapidly inhibit aba-mediated gene expression and other cellular responses .
Result of Action
The action of DFPM results in significant biological effects. It inhibits ABA responses, leading to changes in plant stress responses . Additionally, DFPM causes accession-specific root growth arrest in Arabidopsis Columbia-0 . This indicates that the compound has a significant impact on plant growth and development.
Action Environment
The action of DFPM can be influenced by environmental factors. For instance, a light and O2-dependent modification of DFPM is necessary to mediate DFPM signaling in roots . This suggests that the compound’s action, efficacy, and stability can be affected by environmental conditions such as light and oxygen levels .
Propiedades
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXIAQRTVLSMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)

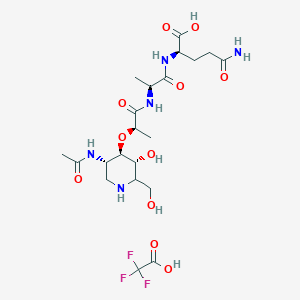



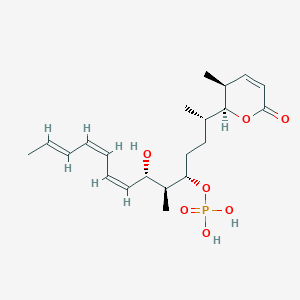
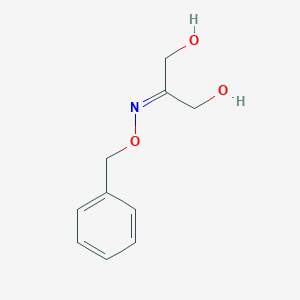

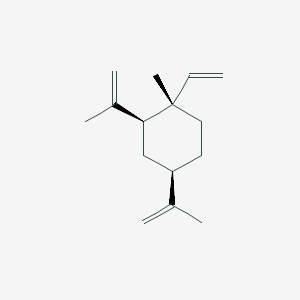
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)

